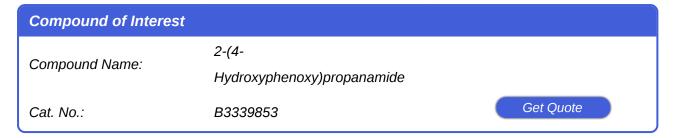


Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-hydroxyphenoxy)propanoic acid, a key intermediate in the synthesis of various chemical compounds, including herbicides. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for 2-(4-hydroxyphenoxy)propanoic acid are summarized below.

¹H NMR Spectral Data

The proton NMR spectrum of 2-(4-hydroxyphenoxy)propanoic acid exhibits characteristic signals corresponding to the aromatic, methine, and methyl protons. Data has been reported in different deuterated solvents, leading to slight variations in chemical shifts.



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Solvent
11.6	S	-	1H	Carboxylic Acid (- COOH)	DMSO-d ₆
6.68-6.61	m	-	4H	Aromatic (C ₆ H ₄)	DMSO-d6
4.65	m	-	1H	Methine (- CH)	DMSO-d6
1.36	d	6.8	ЗН	Methyl (-CH₃)	DMSO-d ₆
6.75	M	-	4H	Aromatic (C ₆ H ₄)	Acetone-d ₆
4.67	q	6.8	1H	Methine (- CH)	Acetone-d ₆
1.52	d	6.8	3H	Methyl (-CH₃)	Acetone-d ₆

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.



Chemical Shift (δ) ppm	Assignment	Solvent
174.26	Carboxylic Acid Carbon (- COOH)	DMSO-d ₆
153.22	Aromatic Carbon (-C-OH)	DMSO-d ₆
151.76	Aromatic Carbon (-C-O-)	DMSO-d ₆
120.35	Aromatic Carbons	DMSO-d ₆
119.55	Aromatic Carbons	DMSO-d ₆
72.36	Methine Carbon (-CH)	DMSO-d ₆
16.84	Methyl Carbon (-CH₃)	DMSO-d ₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 2-(4-hydroxyphenoxy)propanoic acid shows characteristic absorptions for the hydroxyl, carbonyl, and ether groups.

Frequency (cm ⁻¹)	Intensity	Assignment
3265	very strong	O-H stretch (hydroxyl group)
1707	very strong	C=O stretch (carboxylic acid)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz and 100 MHz spectrometer, respectively. [1] The samples were prepared by dissolving the compound in deuterated dimethyl sulfoxide



(DMSO-d₆) or acetone-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

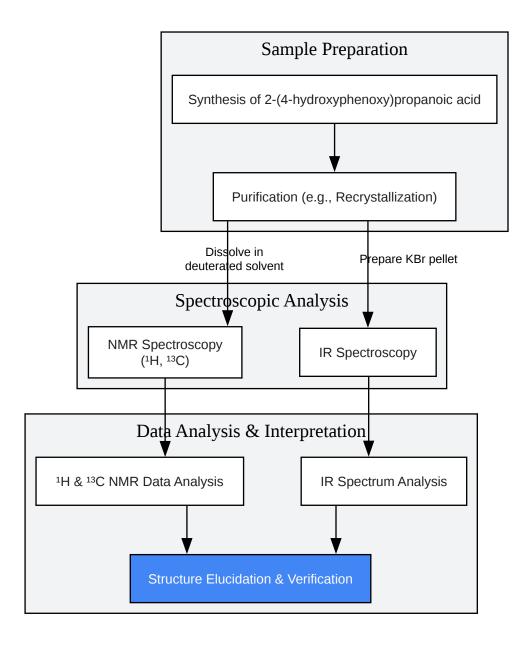
Infrared (IR) Spectroscopy

The IR spectrum was obtained using the potassium bromide (KBr) pellet method. A small amount of the solid sample was mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded, with absorption frequencies reported in wavenumbers (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 2-(4-hydroxyphenoxy)propanoic acid.





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References



- 1. CN102020554A Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid Google Patents [patents.google.com]
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